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(1-Methyl-3-morpholin-4-ylpropyl)amine

Catalog No.
S766840
CAS No.
18247-01-3
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methyl-3-morpholin-4-ylpropyl)amine

CAS Number

18247-01-3

Product Name

(1-Methyl-3-morpholin-4-ylpropyl)amine

IUPAC Name

4-morpholin-4-ylbutan-2-amine

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3

InChI Key

GWAZLPJZKQFTRM-UHFFFAOYSA-N

SMILES

CC(CCN1CCOCC1)N

Canonical SMILES

CC(CCN1CCOCC1)N

    Polyazamacrocyclic Compounds

      Scientific Field: Organic Chemistry

      Summary: Researchers have synthesized polyazamacrocyclic compounds containing tris(3-aminopropyl)amine (TRPN) units. These macrocycles incorporate fluorophore groups (such as dansyl or quinoline) at different nitrogen atoms.

      Methods/Experimental Procedures: The synthesis involves Pd(0)-catalyzed amination of TRPN and oxadiamines.

    Amphiphilic Copolymers with Antimicrobial Properties

      Scientific Field: Polymer Chemistry

      Summary: Amphiphilic copolymers mimicking natural antimicrobial peptides were synthesized. The copolymer, initially an alternating maleic anhydride and 4-methyl-1-pentene copolymer, was modified by grafting with 3-(dimethylamino)-1-propylamine (DMAPA).

      Methods/Experimental Procedures: One-pot synthesis involving grafting and imidization.

      Results/Outcomes: The resulting copolymers exhibit potent antimicrobial activity, making them promising candidates for medical and industrial applications.

(1-Methyl-3-morpholin-4-ylpropyl)amine is an organic compound characterized by its unique molecular structure, which includes a morpholine ring and an amine functional group. The morpholine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the propyl chain is attached to the nitrogen of the morpholine. This compound is notable for its potential applications in medicinal chemistry and pharmaceuticals due to its ability to interact with various biological targets.

The chemical reactivity of (1-Methyl-3-morpholin-4-ylpropyl)amine can be attributed to its amine functional group, which can participate in several types of reactions:

  • Nucleophilic Substitution Reactions: The amine can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Acid-Base Reactions: As a basic amine, it can accept protons in acidic environments, forming ammonium ions.
  • Formation of Amides: Reacting with carboxylic acids can lead to the formation of amides, which are important in drug design and synthesis.

These reactions are crucial for modifying the compound for specific biological activities or enhancing its pharmacological properties.

(1-Methyl-3-morpholin-4-ylpropyl)amine exhibits various biological activities, particularly in the realm of pharmacology. Its structural features allow it to interact with biological targets effectively. Computational predictions indicate that compounds with similar structures often show significant bioactivity, including:

  • Antimicrobial Activity: Similar compounds have been shown to inhibit bacterial growth.
  • Cytotoxicity: Some studies suggest potential efficacy against cancer cell lines.
  • Neuroprotective Effects: Compounds with morpholine rings are often investigated for neuroprotective properties.

These activities make it a candidate for further research in drug development.

The synthesis of (1-Methyl-3-morpholin-4-ylpropyl)amine can be achieved through several methods:

  • Alkylation of Morpholine:
    • Morpholine can be alkylated using appropriate halides or sulfonates to introduce the propyl chain.
    • Example reaction:
      Morpholine+Bromopropane 1 Methyl 3 morpholin 4 ylpropyl amine\text{Morpholine}+\text{Bromopropane}\rightarrow \text{ 1 Methyl 3 morpholin 4 ylpropyl amine}
  • Reductive Amination:
    • This method involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.
    • This approach can yield various substituted amines, including (1-Methyl-3-morpholin-4-ylpropyl)amine.
  • Direct Amination:
    • The direct amination of suitable precursors under specific conditions can also produce this compound.

Each method's choice depends on the desired yield, purity, and available starting materials.

(1-Methyl-3-morpholin-4-ylpropyl)amine has potential applications in:

  • Pharmaceutical Development: Its bioactive properties make it suitable for developing new drugs targeting various diseases.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic molecules.
  • Research Tools: As a compound with specific biological activity, it can be used in research settings to study mechanisms of action in cellular systems.

Interaction studies involving (1-Methyl-3-morpholin-4-ylpropyl)amine focus on its binding affinity and activity against specific biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with proteins or enzymes at the molecular level.
  • In Vitro Assays: Laboratory tests evaluate the compound's efficacy against cell lines or microbial strains.

These studies are essential for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (1-Methyl-3-morpholin-4-ylpropyl)amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(Methylamino)-morpholineMorpholine ring with methylamino groupEnhanced solubility and bioactivity
N,N-DimethylmorpholineTwo methyl groups on nitrogenIncreased lipophilicity
3-(Aminomethyl)morpholineAminomethyl substitution at position 3Potential for diverse biological interactions

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences. The unique combination of a morpholine ring and propyl chain in (1-Methyl-3-morpholin-4-ylpropyl)amine may confer distinct advantages in terms of selectivity and potency compared to its analogs.

Molecular Characteristics

(1-Methyl-3-morpholin-4-ylpropyl)amine has the molecular formula C₈H₁₈N₂O and a molar mass of 158.24 g/mol. The molecule consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a butan-2-amine backbone, with a methyl group at the first carbon of the propyl chain. This configuration imparts both basicity and hydrogen-bonding capabilities, influencing its solubility in polar solvents like water and ethanol.

Physical Properties

Key physical properties include:

PropertyValueSource
Boiling Point225.8±20.0 °C (predicted)
Density0.998±0.06 g/cm³ (predicted)
pKa10.01±0.10 (predicted)
Refractive IndexNot reported

The compound is typically a viscous liquid at room temperature and requires storage under inert conditions due to its air sensitivity.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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